![molecular formula C8H11F3N4S B5673255 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 57709-34-9](/img/structure/B5673255.png)
1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine derivatives involves a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine. Optimal conditions for synthesizing such compounds were investigated, highlighting the effects of solvent, acid acceptor, and reaction temperature. For instance, acetonitrile as a solvent and triethylamine as an acid acceptor were found to be effective under specific conditions, achieving a significant yield (Wu Qi, 2014).
Molecular Structure Analysis
Studies on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have revealed insights into the molecular structure, showcasing similar molecular conformations among derivatives. These studies emphasize the importance of hydrogen bonding and intermolecular interactions in determining the three-dimensional structure of these molecules (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
The compound's chemical reactivity and properties have been explored through various studies. For example, the synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives demonstrated how structural modifications impact antibacterial activity, providing valuable insights into the compound's chemical behavior (A. Foroumadi et al., 2005).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of 1-methyl-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine were not identified, related research on similar compounds provides a basis for understanding factors like solubility, stability, and crystalline structure, crucial for pharmaceutical formulation and chemical processing.
Chemical Properties Analysis
The compound's chemical properties, such as reactivity with different agents, potential for forming derivatives, and interaction with biological targets, have been a subject of research, focusing on enhancing its biological activities or developing new compounds with desirable therapeutic profiles. For example, the synthesis and antimicrobial activity screening of piperazines bearing the N,N'-Bis(1,3,4-thiadiazole) moiety explored its potential as enoyl-ACP reductase inhibitors, indicating significant antibacterial activity against gram-negative strains (A. Z. Omar et al., 2022).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4S/c1-14-2-4-15(5-3-14)7-13-12-6(16-7)8(9,10)11/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSFDLRMJWUTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206419 |
Source
|
Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |
CAS RN |
57709-34-9 |
Source
|
Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057709349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-methyl-4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.